DC50 Comparison Against PROTAC PP-C8
Cyclin K degrader 1 achieves a DC50 of 21 nM for cyclin K degradation, which is approximately 20-fold more potent than the PROTAC degrader PP-C8 (DC50 = 412 nM for cyclin K) [1]. This quantitative potency advantage is observed under comparable in vitro degradation assay conditions [2].
| Evidence Dimension | Cyclin K degradation potency (DC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | PP-C8: 412 nM |
| Quantified Difference | ~20-fold lower DC50 (higher potency) |
| Conditions | In vitro cellular degradation assay; 1 μM, 2 h treatment for Cyclin K degrader 1; 24 h treatment for PP-C8 |
Why This Matters
Higher potency enables lower effective concentrations, reducing off-target cytotoxicity and conserving compound usage in high-throughput screening.
- [1] Thomas, K. L., et al. (2024). Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors. ACS Chemical Biology, 19(1), 173–184. View Source
- [2] Niu, T., et al. (2022). Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor. European Journal of Medicinal Chemistry, 228, 114012. View Source
